molecular formula C11H12N2O B100614 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one CAS No. 19276-01-8

4-(1H-Benzo[d]imidazol-2-yl)butan-2-one

Cat. No.: B100614
CAS No.: 19276-01-8
M. Wt: 188.23 g/mol
InChI Key: BPMKLYRTTZXHON-UHFFFAOYSA-N
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Description

4-(1H-Benzo[d]imidazol-2-yl)butan-2-one is a chemical compound that features a benzimidazole ring fused to a butanone moiety. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure allows it to interact with various biological targets, making it a valuable scaffold in drug discovery and development.

Scientific Research Applications

4-(1H-Benzo[d]imidazol-2-yl)butan-2-one has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Benzo[d]imidazol-2-yl)butan-2-one typically involves the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivatives. One common method is the reaction of o-phenylenediamine with butanoic acid in the presence of a strong dehydrating agent such as polyphosphoric acid. The reaction is carried out under reflux conditions, typically at temperatures ranging from 140°C to 220°C, to yield the desired benzimidazole derivative .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored, where the reaction mixture is irradiated at specific power levels to achieve rapid and efficient cyclization .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Benzo[d]imidazol-2-yl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Benzo[d]imidazol-2-yl)ethanol
  • 2-(1H-Benzo[d]imidazol-2-yl)acetic acid
  • 2-(1H-Benzo[d]imidazol-2-yl)propanoic acid

Uniqueness

4-(1H-Benzo[d]imidazol-2-yl)butan-2-one is unique due to its butanone moiety, which imparts distinct chemical properties compared to other benzimidazole derivatives. This structural feature allows for unique interactions with biological targets and can lead to different biological activities. The compound’s versatility in undergoing various chemical reactions also sets it apart from similar compounds .

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-8(14)6-7-11-12-9-4-2-3-5-10(9)13-11/h2-5H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMKLYRTTZXHON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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